1-(4-Bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC15804809
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O3 |
|---|---|
| Molecular Weight | 297.10 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | BBAQOKRFHUCEPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Structural and Electronic Characteristics
The pyrazole ring in 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid adopts a planar configuration stabilized by aromatic π-electron delocalization. The 4-bromophenyl substituent at the 1-position introduces steric and electronic effects that influence molecular conformation. Crystallographic studies of analogous bromophenyl-pyrazole derivatives reveal that the dihedral angle between the pyrazole ring and the bromophenyl group typically ranges between 50° and 80°, depending on the substitution pattern . For example, in 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the bromophenyl ring forms a dihedral angle of 79.6° with the pyrazole moiety, indicating significant out-of-plane distortion .
The methoxy group at the 5-position exerts an electron-donating effect, enhancing the electron density of the pyrazole ring. This substitution likely impacts the compound’s acidity, solubility, and intermolecular interactions. The carboxylic acid group at the 3-position introduces hydrogen-bonding capabilities, which are critical for crystal packing and potential biological interactions. In related structures, carboxylic acid derivatives participate in intermolecular hydrogen bonds, such as O—H···N and N—H···O interactions, which stabilize crystalline lattices .
Synthetic Methodologies
Precursor Synthesis and Functionalization
The synthesis of 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can be conceptualized through modular strategies employed in analogous pyrazole carboxylate syntheses. A plausible route involves the following steps:
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Formation of the Pyrazole Core:
Condensation of a β-keto ester with a hydrazine derivative is a well-established method for pyrazole ring formation . For instance, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized via the reaction of β-enamine diketones with N-substituted hydrazines . Adapting this approach, 4-bromophenylhydrazine could react with a β-keto ester precursor to yield the 1-(4-bromophenyl)-pyrazole intermediate. -
Introduction of the Methoxy Group:
Methoxy substitution at the 5-position may be achieved through nucleophilic aromatic substitution or via directed ortho-metalation strategies. Alternatively, a pre-functionalized β-keto ester bearing a methoxy group could be employed in the cyclocondensation step. -
Carboxylic Acid Formation:
Hydrolysis of an ester precursor, such as ethyl 5-methoxy-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate, under basic conditions (e.g., NaOH in ethanol) would yield the carboxylic acid derivative. This method aligns with procedures described in the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, where ethyl ester hydrolysis in alcoholic NaOH afforded the target acid .
Optimization and Challenges
Key challenges in this synthesis include regioselectivity during pyrazole formation and the stability of the methoxy group under reaction conditions. The use of protecting groups, such as Boc (tert-butoxycarbonyl), may be necessary to prevent undesired side reactions . Additionally, bromination steps requiring reagents like tribromophosphorus (PBr₃) must be carefully controlled to avoid over-bromination or decomposition .
Physicochemical Properties
Spectral Characterization
While experimental data for this specific compound are unavailable, spectroscopic profiles of related pyrazole carboxylates provide a predictive framework:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid group. The C-Br stretch typically appears at 600–800 cm⁻¹ .
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NMR Spectroscopy:
Solubility and Stability
The carboxylic acid group enhances water solubility, particularly in basic media, while the bromophenyl and methoxy substituents contribute to lipophilicity. Stability studies of analogous compounds suggest susceptibility to decarboxylation at elevated temperatures, necessitating storage under inert conditions .
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